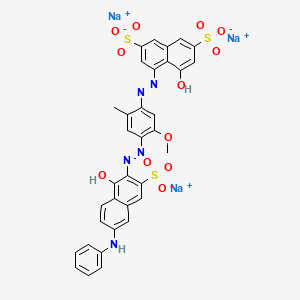
Casanthranol
Descripción general
Descripción
Casanthranol is a mixture of anthranol glycosides isolated from the plant cascara sagrada (Rhamnus purshiana), also known as sacred bark . The constituents of casanthranol include cascaroside A . It has been classified as containing two fractions, casanthranol A and casanthranol B .
Synthesis Analysis
Casanthranol is not synthesized but rather isolated from the plant cascara sagrada . Oxidative hydrolysis of both fractions, casanthranol A and casanthranol B, yields different products. Casanthranol A yields emodin, while casanthranol B yields traces of chrysophanic acid and its aglycone, and aloe-emodin .Molecular Structure Analysis
The molecular formula of Casanthranol is C21H22O10 . It is a mixture of anthranol glycosides, and its constituents include cascaroside A .Chemical Reactions Analysis
Casanthranol is an alcohol. It generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. It reacts with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
Casanthranol is a light brown or brown powder . It is insoluble in water . It is an alcohol and can react with oxoacids and carboxylic acids to form esters plus water .Aplicaciones Científicas De Investigación
Mutagenesis Research
Casanthranol has been utilized in mutagenesis research to study its effects on genetic mutations. Components of casanthranol, such as emodin, danthron, and aloe-emodin, have been shown to cause mutations in mouse lymphoma L5178Y cells and alter topoisomerase II activity . This research is crucial for understanding the mutagenic potential of natural compounds and their implications in cancer research.
Pharmacology
In pharmacology, casanthranol’s impact on constitutive and inducible nitric oxide synthase activity in the rat colon has been investigated . This research helps in understanding how casanthranol influences gastrointestinal motility and the potential therapeutic applications for disorders involving nitric oxide synthase pathways.
Topoisomerase II Activity Alteration
Casanthranol is studied for its ability to alter topoisomerase II activity . This enzyme plays a critical role in DNA replication and cell division, and its inhibition can lead to the development of anticancer drugs . Understanding how casanthranol interacts with this enzyme can lead to new insights into its therapeutic potential.
Cathartic Action Studies
Casanthranol has been examined for its cathartic action , which is its ability to stimulate bowel movements. Studies have explored the influence of sodium dioctyl sulfosuccinate on the cathartic action of casanthranol in animals, providing insights into its use as a laxative and its mechanism of action .
Genetic Toxicity Evaluation
The genetic toxicity of casanthranol has been evaluated in various studies. For instance, it has been tested in the Salmonella/E.coli mutagenicity test (Ames test), where it showed positive results, indicating its potential to cause genetic mutations . These evaluations are essential for assessing the safety of casanthranol as a therapeutic agent.
Nitric Oxide Synthase Activity
Research has also focused on casanthranol’s effects on nitric oxide synthase activity . This enzyme is involved in the production of nitric oxide, a critical signaling molecule in the body. Studies on casanthranol’s impact on this enzyme can contribute to the development of treatments for cardiovascular diseases and other conditions where nitric oxide plays a role .
Safety and Hazards
Casanthranol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . Symptoms of exposure include abdominal cramping or discomfort, diarrhea, and skin rash .
Direcciones Futuras
Casanthranol is used to treat occasional constipation . Some medications and conditions can make constipation more likely. Stool softeners such as docusate are often the first method used for preventing and treating this type of constipation . Docusate is often used when straining to have a bowel movement should be avoided (such as after a heart attack or surgery) .
Mecanismo De Acción
Target of Action
Casanthranol is a mixture of anthranol glycosides that is isolated from the plant cascara sagrada (Rhamnus purshiana), also known as sacred bark . The primary target of Casanthranol is the intestinal wall, where it acts to increase muscle contractions .
Mode of Action
Casanthranol encourages bowel movements by acting on the intestinal wall to increase muscle contractions . This action is due to its surfactant effect in the intestines, which allows fat and water into the feces to soften the stool .
Biochemical Pathways
The biochemical pathways of Casanthranol involve prostaglandin E2 . The active compound of Casanthranol, rhein anthrone, is formed in the colon by bacterial action . This compound then stimulates the intestinal wall, leading to increased muscle contractions .
Pharmacokinetics
It is known that the compound can be administered orally or rectally . The onset of action for oral administration is typically within 12 to 72 hours .
Result of Action
The result of Casanthranol’s action is the softening of the stool and facilitation of bowel movements . This makes it an effective treatment for constipation and various medical conditions related to bowel movement .
Action Environment
The action, efficacy, and stability of Casanthranol can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability . Additionally, the presence of other compounds, such as sodium dioctyl sulfosuccinate, can influence the cathartic action of Casanthranol .
Propiedades
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHNROBVJNNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Casanthranol appears as light brown or brown powder. (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
CAS RN |
8024-48-4 | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Melting Point |
248 °F (decomposes) (NTP, 1992) | |
| Record name | CASANTHRANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19964 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















